MAL-PEG12-t-boc-hydrazide
Overview
Description
MAL-PEG12-t-boc-hydrazide is a heterobifunctional polyethylene glycol (PEG) linker that contains a maleimide group and a tert-butyloxycarbonyl (t-boc) protected hydrazide group. This compound is widely used in bioconjugation and pegylation applications due to its ability to form stable linkages with various biomolecules .
Mechanism of Action
Target of Action
MAL-PEG12-t-boc-hydrazide is a unique compound that is part of the dPEG® product line . It is a single molecular weight PEG (Polyethylene Glycol) that can be tailored to meet specific physical and chemical requirements in a broad array of diagnostic, therapeutic, and nanotech applications . These applications include conjugations, chemical modifications, cross-linking, and modification of biological therapeutics . The primary targets of this compound are therefore the molecules or structures that are being modified or conjugated in these applications.
Mode of Action
The mode of action of this compound is primarily through its ability to act as a linker in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein . This compound, with its unique structure and properties, facilitates this process.
Biochemical Pathways
The biochemical pathways affected by this compound are dependent on the specific application and the target protein being modified or degraded. In the case of PROTACs, the ubiquitin-proteasome system is the primary pathway involved . This system is responsible for the degradation of proteins within the cell, a process that is crucial for maintaining cellular homeostasis.
Pharmacokinetics
As a peg-based compound, it is likely to have good solubility and stability, which could potentially enhance its bioavailability .
Result of Action
The result of the action of this compound is the modification or degradation of the target protein, depending on the specific application. In the context of PROTACs, this results in the selective degradation of disease-causing proteins, potentially leading to therapeutic benefits .
Biochemical Analysis
Biochemical Properties
MAL-PEG12-t-boc-hydrazide plays a crucial role in biochemical reactions, particularly in the context of conjugation and cross-linking. The maleimide group in this compound reacts specifically with thiol groups on proteins and other biomolecules, forming stable thioether bonds. This specificity makes it an excellent tool for targeted modifications and labeling of proteins. The PEG spacer in this compound provides flexibility and reduces steric hindrance, facilitating interactions with various biomolecules .
In biochemical reactions, this compound interacts with enzymes, proteins, and other biomolecules that contain thiol groups. For example, it can be used to modify cysteine residues in proteins, thereby altering their function or enabling their detection. The t-boc-protected hydrazide group can be deprotected under acidic conditions to reveal a reactive hydrazide, which can then form hydrazone bonds with aldehydes or ketones on biomolecules .
Cellular Effects
This compound influences various cellular processes through its interactions with cellular proteins and enzymes. By modifying specific proteins, this compound can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the modification of signaling proteins can alter downstream signaling events, leading to changes in cellular responses. Additionally, the conjugation of this compound to enzymes can impact their activity, thereby influencing metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with thiol groups on proteins and other biomolecules. The maleimide group in this compound reacts with thiol groups to form stable thioether bonds, which are resistant to hydrolysis and other chemical reactions. This covalent modification can alter the structure and function of the target protein, leading to changes in its activity and interactions with other biomolecules.
Furthermore, the t-boc-protected hydrazide group in this compound can be deprotected to reveal a reactive hydrazide, which can then form hydrazone bonds with aldehydes or ketones. This dual reactivity allows this compound to be used in a variety of bioconjugation and cross-linking applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The PEG spacer in this compound provides stability and reduces aggregation, which is beneficial for long-term studies. The stability of the maleimide and hydrazide groups can be influenced by environmental conditions such as pH and temperature. Over time, the maleimide group may hydrolyze, reducing its reactivity with thiol groups .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At low doses, this compound may effectively modify target proteins without causing significant toxicity. At higher doses, there may be threshold effects, where the compound begins to exhibit toxic or adverse effects. These effects can include alterations in cellular function, changes in metabolic pathways, and potential immune responses .
Metabolic Pathways
This compound is involved in metabolic pathways that include its interactions with enzymes and cofactors. The modification of enzymes by this compound can impact metabolic flux and alter metabolite levels. For example, the conjugation of this compound to metabolic enzymes can inhibit or activate their activity, leading to changes in the flow of metabolites through specific pathways.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The PEG spacer in this compound enhances its solubility and reduces non-specific binding, allowing it to be efficiently transported to target sites. Additionally, the maleimide and hydrazide groups can facilitate specific interactions with cellular components, influencing the localization and accumulation of this compound .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components. The maleimide group allows this compound to target thiol-containing proteins in specific cellular compartments, such as the cytoplasm or the cell membrane. Additionally, the PEG spacer can influence the distribution of this compound within the cell, directing it to specific organelles or compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MAL-PEG12-t-boc-hydrazide typically involves the following steps:
Activation of PEG: The PEG chain is first activated by attaching a maleimide group to one end. This is usually achieved through a reaction with maleic anhydride in the presence of a base.
Protection of Hydrazide: The hydrazide group is protected using tert-butyloxycarbonyl (t-boc) to prevent unwanted side reactions during the synthesis.
Coupling Reaction: The activated PEG-maleimide is then coupled with the t-boc protected hydrazide under mild conditions to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and solvent composition, to ensure high yield and purity of the final product. Advanced purification techniques, such as chromatography, are employed to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
MAL-PEG12-t-boc-hydrazide undergoes several types of chemical reactions, including:
Substitution Reactions: The maleimide group can react with thiol groups on biomolecules to form stable thioether linkages.
Deprotection Reactions: The t-boc group can be removed under acidic conditions to expose the hydrazide group, which can then react with aldehydes or ketones to form hydrazone linkages.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in aqueous buffers at neutral pH.
Deprotection Reactions: Commonly performed using trifluoroacetic acid in dichloromethane.
Major Products Formed
Thioether Linkages: Formed when the maleimide group reacts with thiols.
Hydrazone Linkages: Formed when the deprotected hydrazide reacts with aldehydes or ketones.
Scientific Research Applications
MAL-PEG12-t-boc-hydrazide has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of proteins and peptides for various studies.
Medicine: Utilized in the development of drug delivery systems and therapeutic agents.
Industry: Applied in the production of diagnostic tools and nanotechnology.
Comparison with Similar Compounds
Similar Compounds
- MAL-PEG4-t-boc-hydrazide
- MAL-PEG8-t-boc-hydrazide
- MAL-PEG24-t-boc-hydrazide
Uniqueness
MAL-PEG12-t-boc-hydrazide is unique due to its specific PEG length, which provides an optimal balance between flexibility and stability. This makes it particularly suitable for applications requiring precise control over molecular spacing and orientation .
Properties
IUPAC Name |
tert-butyl N-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H70N4O18/c1-39(2,3)61-38(48)42-41-35(45)7-10-49-12-14-51-16-18-53-20-22-55-24-26-57-28-30-59-32-33-60-31-29-58-27-25-56-23-21-54-19-17-52-15-13-50-11-8-40-34(44)6-9-43-36(46)4-5-37(43)47/h4-5H,6-33H2,1-3H3,(H,40,44)(H,41,45)(H,42,48) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBYHTOQZUQBMCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H70N4O18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
883.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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